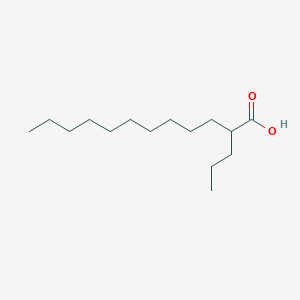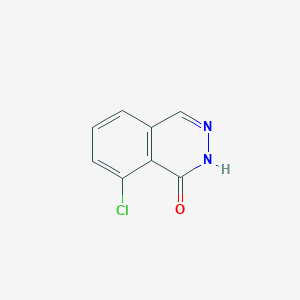![molecular formula C13H14N2O2 B3071882 methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate CAS No. 1015082-04-8](/img/structure/B3071882.png)
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate
Vue d'ensemble
Description
“Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate” is a chemical compound that has been studied for its potential anti-tumor activity . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which is known to exhibit high anti-tumor activity . The compound is designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Synthesis Analysis
The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group . This design is based on the combination principles of antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited .Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The InChI code is 1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its antiproliferative activity . The compound and its derivatives have shown moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 186.26 . It is a crystal - powder in form and its color ranges from white to pale yellow to yellow . The compound is stored in a refrigerator .Applications De Recherche Scientifique
Anti-Cancer Agents
This compound has been used in the design and synthesis of novel anti-cancer agents . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
Inhibition of Cell Proliferation
The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner by these compounds . The cytolytic activity was markedly inhibited at the same time .
Molecular Docking Studies
Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This can help in understanding the interaction of these compounds with their target proteins.
Molecular Dynamics Simulations
Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This can provide insights into the stability of the compound-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Model
The EC50 value of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators can be predicted to establish a highly predicting QSAR model . This can help in predicting the biological activity of these compounds.
Design and Synthesis of Biologically Active Compounds
The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Mécanisme D'action
Target of Action
The primary target of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate is the c-Met receptor . This receptor plays a crucial role in cancer cell proliferation and survival, making it a significant target for anti-cancer drugs .
Mode of Action
The compound interacts with the c-Met receptor through molecular docking . The binding orientations of the compound in the active site of c-Met have been revealed through molecular docking studies . The compound’s interaction with the receptor inhibits the proliferations of cancer cells in a dose-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell proliferation and survival . By inhibiting the c-Met receptor, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
The compound’s potent antiproliferative activity suggests that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The compound’s action results in a significant decrease in cancer cell proliferation . It has shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The cytolytic activity of these cell lines was markedly inhibited as a result of the compound’s action .
Safety and Hazards
Orientations Futures
The future directions for the study of this compound involve further exploration of its anti-tumor activity. There is interest in finding effective and specific anti-tumor drugs, as malignant tumor is a serious threat to human health . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
Propriétés
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)8-2-3-11-9(6-8)10-7-14-5-4-12(10)15-11/h2-3,6,14-15H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWBLSVIRVJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071836.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)
![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)



![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)
![Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate](/img/structure/B3071887.png)
![4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B3071898.png)
